molecular formula C4H4BrFN2O2S B13531965 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride

4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride

Katalognummer: B13531965
Molekulargewicht: 243.06 g/mol
InChI-Schlüssel: CCWIBAAELFNWPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride is a chemical compound with the molecular formula C4H4BrFN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated pyrazole with sulfonyl fluoride under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions:

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like palladium.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.

    Coupling Reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-1-methyl-1H-pyrazole: A simpler derivative without the sulfonyl fluoride group.

    4-Bromo-1-ethyl-1H-pyrazole: Similar structure with an ethyl group instead of a methyl group.

    4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains additional ethyl substitution.

Uniqueness: 4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity towards nucleophiles, making it useful in enzyme inhibition studies and the synthesis of complex molecules.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development.

Eigenschaften

Molekularformel

C4H4BrFN2O2S

Molekulargewicht

243.06 g/mol

IUPAC-Name

4-bromo-2-methylpyrazole-3-sulfonyl fluoride

InChI

InChI=1S/C4H4BrFN2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3

InChI-Schlüssel

CCWIBAAELFNWPV-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)Br)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.